molecular formula C7H7IO B2524084 5-Iodo-2-methylphenol CAS No. 183803-06-7

5-Iodo-2-methylphenol

Cat. No. B2524084
Key on ui cas rn: 183803-06-7
M. Wt: 234.036
InChI Key: VVVBRLLERZUWBH-UHFFFAOYSA-N
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Patent
US07932390B2

Procedure details

A solution of 5-amino-O-cresol (10.0 g, 81 mmol) (Aldrich) in a mixture of tetrahydrofuran (100 mL), water (150 mL) and concentrated sulfuric acid (6 mL, 0.11 mmol) was cooled in an ice-water bath. A solution of sodium nitrite (5.6 g, 81 mmol) in water (30 mL) was added dropwise over 30 minutes. Mixture was stirred with cooling for another 30 minutes. (A suspension formed). Powder copper metal (200 mg, 3 mmol) was added followed by a solution of potassium iodide (17.5 g, 0.11 mmol) in water (70 mL). Mixture was allowed to warm to room temperature and stirred for 90 minutes then poured into water (200 mL). Mixture was extracted with ethyl acetate (2×400 mL). Organic layers were washed with water (400 mL) and brine (400 mL), then combined, dried (MgSO4), filtered and concentrated. Residue was purified by flash chromatography (Biotage 75 L, hexanes-dichloromethane 2:3 as solvent). Pure fractions were combined and material recrystallized from hexanes to give 5-iodo-2-methyl-phenol as white needles in 2 crops. (Yield 10.08 g, 53.0%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
200 mg
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[OH:9].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:19].[K+]>O1CCCC1.O.[Cu]>[I:19][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([OH:9])[CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)N)O
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
17.5 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Five
Name
copper
Quantity
200 mg
Type
catalyst
Smiles
[Cu]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
(A suspension formed)
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
Mixture was extracted with ethyl acetate (2×400 mL)
WASH
Type
WASH
Details
Organic layers were washed with water (400 mL) and brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was purified by flash chromatography (Biotage 75 L, hexanes-dichloromethane 2:3 as solvent)
CUSTOM
Type
CUSTOM
Details
material recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C(C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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